7-Chloro-2-(2-(4-chlorophenyl)ethenyl)-N,N-diethyl-4-quinazolinamine
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Overview
Description
(E)-7-Chloro-2-(4-chlorostyryl)-N,N-diethylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, substituted with chloro and styryl groups, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Chloro-2-(4-chlorostyryl)-N,N-diethylquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 7-chloroquinazoline with 4-chlorostyrene under basic conditions to form the styryl derivative. This intermediate is then reacted with N,N-diethylamine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-7-Chloro-2-(4-chlorostyryl)-N,N-diethylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the styryl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Ethyl-substituted quinazoline derivatives.
Substitution: Amino or thiol-substituted quinazoline derivatives.
Scientific Research Applications
(E)-7-Chloro-2-(4-chlorostyryl)-N,N-diethylquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-7-Chloro-2-(4-chlorostyryl)-N,N-diethylquinazolin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and ion channels.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-Chlorophenyl)vinylboronic acid
- (E)-4-Methylstyryl[(E)-4-chlorostyryl] sulfone
Uniqueness
(E)-7-Chloro-2-(4-chlorostyryl)-N,N-diethylquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential therapeutic applications, making it a valuable molecule in various research domains.
Properties
CAS No. |
57942-26-4 |
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Molecular Formula |
C20H19Cl2N3 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
7-chloro-2-[(E)-2-(4-chlorophenyl)ethenyl]-N,N-diethylquinazolin-4-amine |
InChI |
InChI=1S/C20H19Cl2N3/c1-3-25(4-2)20-17-11-10-16(22)13-18(17)23-19(24-20)12-7-14-5-8-15(21)9-6-14/h5-13H,3-4H2,1-2H3/b12-7+ |
InChI Key |
LPMLQZZDOXVROR-KPKJPENVSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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